![molecular formula C14H7BrCl2F3NO B4112173 5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Overview
Description
5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide can affect various biochemical and physiological processes in cells. It has been found to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. Additionally, it has been shown to inhibit the production of certain cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency in inhibiting cancer cell growth. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to determine the potential applications of this compound in other fields, such as antifungal and antibacterial agents. Furthermore, research is needed to investigate the potential side effects of this compound and its toxicity in vivo.
Scientific Research Applications
5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2F3NO/c15-7-1-3-11(16)9(5-7)13(22)21-8-2-4-12(17)10(6-8)14(18,19)20/h1-6H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDIYSNCLJUTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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